molecular formula C20H22N4O4S B3734216 6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile

6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile

Cat. No.: B3734216
M. Wt: 414.5 g/mol
InChI Key: PCCIXQPSINVJGK-UHFFFAOYSA-N
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Description

6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine sulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-pentanedione and ammonium acetate.

    Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the pyridine ring using piperidine sulfonyl chloride under basic conditions.

    Formation of the Iminomethyl Group: The iminomethyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Addition of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used, leading to various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes due to its chromophoric properties.

    Sensors: It can be used in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like 1H-Indole-3-carbaldehyde share structural similarities and biological activities.

    Imidazole Derivatives: These compounds also exhibit similar chemical reactivity and applications.

Uniqueness

The uniqueness of 6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-14-17(12-21)19(25)23(2)20(26)18(14)13-22-15-6-8-16(9-7-15)29(27,28)24-10-4-3-5-11-24/h6-9,13,26H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCIXQPSINVJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile
Reactant of Route 2
6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile
Reactant of Route 4
6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile
Reactant of Route 5
6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile
Reactant of Route 6
6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile

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